(3R)-Pterosin D 3-O-beta-D-glucopyranoside, also known as Pterosin D 3-O-glucoside, is a natural compound classified as a sesquiterpenoid. It is derived from the rhizome of Cibotium barometz, a species known for its medicinal properties. The molecular formula of this compound is C21H30O8, with a molecular weight of approximately 410.46 g/mol. Its structure features a glucopyranoside moiety, which contributes to its solubility and biological activity. The compound exhibits a density of about 1.4 g/cm³ and has a boiling point of approximately 653 °C at 760 mmHg .
The chemical reactivity of (3R)-Pterosin D 3-O-beta-D-glucopyranoside primarily involves glycosylation and hydrolysis reactions due to the presence of the glucopyranoside group. It can undergo enzymatic hydrolysis by glycosidases, leading to the release of glucose and the aglycone form of Pterosin D. Additionally, it may participate in redox reactions under specific conditions, although detailed reaction pathways are less documented in literature.
(3R)-Pterosin D 3-O-beta-D-glucopyranoside has been studied for its various biological activities, including:
The synthesis of (3R)-Pterosin D 3-O-beta-D-glucopyranoside can be achieved through several methods:
Several compounds share structural similarities with (3R)-Pterosin D 3-O-beta-D-glucopyranoside, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Pterosin C | C20H28O8 | Lacks the glucopyranoside group |
Pterosin L | C21H30O7 | Has different stereochemistry |
Pterosin A | C21H30O8 | Exhibits distinct pharmacological properties |
(3R)-Pterosin D 3-O-beta-D-glucopyranoside is unique due to its specific glucosylation at the third position, which enhances its solubility and bioavailability compared to its counterparts. This modification significantly influences its biological activity and potential therapeutic applications .